molecular formula C16H12ClFO2 B3088145 (2E)-3-(2-Chloro-6-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one CAS No. 1182060-09-8

(2E)-3-(2-Chloro-6-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one

Cat. No.: B3088145
CAS No.: 1182060-09-8
M. Wt: 290.71 g/mol
InChI Key: SYWPISLYEPCTAP-MDZDMXLPSA-N
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Description

(2E)-3-(2-Chloro-6-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one is a synthetic chalcone derivative of significant interest in various research fields. Chalcones are characterized by their 1, 3-diaryl-2-propen-1-one backbone, which serves as a key pharmacophore and a versatile scaffold for the development of new chemical entities . This compound is strictly for research use only and is not intended for diagnostic or therapeutic applications. In medicinal chemistry research, chalcone derivatives are extensively investigated for their broad spectrum of biological activities. Studies on analogous compounds have demonstrated potential antibacterial properties against pathogens like Staphylococcus aureus and Escherichia coli, as well as anticancer activity through mechanisms that may include the induction of apoptosis and cell cycle arrest . The presence of electron-withdrawing and donating substituents on its aromatic rings makes this compound a valuable intermediate for structure-activity relationship (SAR) studies and for the synthesis of more complex heterocyclic compounds . Beyond pharmaceutical research, the extended π-conjugated system of this chalcone makes it a candidate for exploration in materials science. Similar compounds have been studied for their applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to their potential charge transport properties . The compound can be synthesized via a base-catalyzed Claisen-Schmidt condensation between a suitable 4-methoxyacetophenone derivative and 2-chloro-6-fluorobenzaldehyde . Researchers are advised to characterize the compound using techniques such as NMR, FT-IR, and single-crystal X-ray diffraction to confirm its structural integrity and E-configuration .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(2-chloro-6-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClFO2/c1-20-12-7-5-11(6-8-12)16(19)10-9-13-14(17)3-2-4-15(13)18/h2-10H,1H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYWPISLYEPCTAP-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=CC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)/C=C/C2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-Chloro-6-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-chloro-6-fluorobenzaldehyde and 4-methoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods

For industrial-scale production, the same Claisen-Schmidt condensation reaction can be employed, but with optimized reaction conditions to increase yield and purity. This may involve the use of continuous flow reactors, higher concentrations of reactants, and more efficient purification techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2-Chloro-6-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Anticancer Activity

Chalcones have been extensively studied for their anticancer properties. Research indicates that (2E)-3-(2-Chloro-6-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one exhibits significant cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspase pathways and the modulation of cell cycle regulatory proteins .
  • Case Study : A study demonstrated that this compound inhibited the proliferation of breast cancer cells by inducing G1 phase arrest, suggesting its potential as a therapeutic agent in breast cancer treatment.

Antimicrobial Properties

The antimicrobial activity of chalcones has been well-documented. This specific compound has shown effectiveness against a range of bacterial strains and fungi.

  • Research Findings : In vitro studies have reported that this compound exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria, as well as antifungal activity against common pathogens like Candida albicans .

Anti-inflammatory Effects

Chalcones are known for their anti-inflammatory properties, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases.

  • Mechanism : The compound inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation .
  • Clinical Relevance : Its application in formulations aimed at reducing inflammation could provide an alternative to conventional anti-inflammatory drugs.

Material Science Applications

Beyond biological applications, this compound has potential uses in material science, particularly in organic electronics.

Organic Photovoltaics

Research into organic photovoltaic materials has identified chalcones as promising candidates due to their ability to absorb light and convert it into electrical energy.

  • Performance Metrics : Studies have shown that incorporating this compound into polymer blends can enhance the efficiency of solar cells by improving charge transport properties .

Photonic Devices

The optical properties of this compound make it suitable for applications in photonic devices, including light-emitting diodes (LEDs) and laser systems.

Summary Table of Applications

Application AreaSpecific Use CaseResearch Findings
Anticancer ActivityBreast cancer treatmentInduces apoptosis via caspase activation
Antimicrobial PropertiesTreatment for bacterial and fungal infectionsEffective against both Gram-positive/negative bacteria
Anti-inflammatory EffectsPotential alternative to NSAIDsReduces pro-inflammatory cytokine production
Organic PhotovoltaicsEnhances efficiency in solar cell applicationsImproves charge transport in polymer blends
Photonic DevicesUtilized in LEDs and laser systemsExhibits favorable optical properties

Mechanism of Action

The mechanism of action of (2E)-3-(2-Chloro-6-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one depends on its specific biological target. Generally, chalcones are known to interact with various molecular targets such as enzymes, receptors, and signaling pathways. They may inhibit enzyme activity, modulate receptor function, or interfere with cellular signaling processes, leading to their observed biological effects.

Comparison with Similar Compounds

Crystallographic and Supramolecular Features

  • Dihedral Angles: reports dihedral angles between aromatic rings in fluorophenyl chalcones (7.14°–56.26°).
  • Hydrogen Bonding: Unlike chalcones with hydroxyl groups (e.g., 2j, 2h), the target compound lacks H-bond donors, reducing its supramolecular interactions. emphasizes that methoxy groups participate in weaker C–H···O interactions compared to hydroxyl-driven H-bonds, affecting crystal packing .
  • Hirshfeld Surface Analysis : Methoxy-substituted chalcones (e.g., chalcone1 and chalcone2 in ) show distinct π–π stacking and van der Waals interactions. The target compound’s chloro-fluoro substitution may enhance halogen bonding, a feature observed in related structures .

Physicochemical Properties

Property Target Compound Compound 2j Compound 2h
Molecular Weight 274.72 473.54 446.72
Substituent Electronegativity (Ring B) Low (OCH₃) High (F) Moderate (OCH₃)
Predicted Solubility Low (non-polar groups) Moderate Low
  • The target compound’s higher molar mass compared to simpler chalcones (e.g., cardamonin, 270.28 g/mol) may affect bioavailability .

Biological Activity

(2E)-3-(2-Chloro-6-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

  • Molecular Formula : C16H12ClF O2
  • Molecular Weight : 290.71 g/mol
  • CAS Number : 1182060-09-8

The structure consists of a chalcone backbone with specific substitutions that enhance its biological activity. The presence of halogen atoms is known to influence the compound's interaction with biological targets.

Anticancer Activity

Research indicates that chalcone derivatives exhibit significant anticancer properties. In particular, this compound has shown promising results in various cancer cell lines:

  • MCF-7 Breast Cancer Cells : The compound demonstrated notable antiproliferative effects, with IC50 values indicating effective cytotoxicity against these cells. For instance, studies have reported IC50 values around 19.2 µM for similar derivatives, suggesting a moderate potency against breast cancer cells .

The mechanism by which this compound exerts its anticancer effects involves several pathways:

  • Apoptosis Induction : It has been shown to promote apoptosis in hepatocellular carcinoma cells by inhibiting the RAS-ERK and AKT/FOXO3a signaling pathways, which are critical for cell survival and proliferation .
  • Tubulin Destabilization : Similar to other chalcones, it may inhibit tubulin polymerization, disrupting the mitotic spindle formation necessary for cell division .

Anti-inflammatory Effects

Chalcone derivatives have also been investigated for their anti-inflammatory properties. The compound's structure allows it to interact with cyclooxygenase enzymes (COX), which play a pivotal role in inflammation processes.

Antioxidant Properties

The presence of methoxy and chloro groups contributes to the antioxidant potential of this compound. Studies have shown that such substitutions can enhance the ability to scavenge free radicals, thereby reducing oxidative stress in cells .

Case Studies and Research Findings

StudyCell LineActivityIC50 Value
Study 1MCF-7 (Breast Cancer)Antiproliferative19.2 µM
Study 2HepG2 (Liver Cancer)Apoptosis InductionNot specified
Study 3COX InhibitionAnti-inflammatoryModerate activity

Q & A

Q. What are the established synthetic routes for this chalcone derivative?

The compound is synthesized via Claisen-Schmidt condensation , where a substituted acetophenone reacts with an aromatic aldehyde under basic conditions (e.g., KOH in ethanol). For example, analogous chalcones were prepared by reacting 4-methoxyacetophenone with halogen-substituted benzaldehydes at 0–50°C for 2–3 hours . Key steps include:

  • Purification : Recrystallization using ethanol or methanol.
  • Configuration control : The E-isomer is confirmed via NMR coupling constants (J = 15–16 Hz for α,β-unsaturated protons) and XRD analysis .

Q. Which spectroscopic techniques are critical for structural confirmation?

A multi-technique approach is essential:

  • XRD : Determines bond lengths, angles, and non-covalent interactions (e.g., C=O bond length: ~1.22 Å; Cl⋯π interactions) .
  • NMR : ¹H NMR identifies E-configuration via trans-vicinal coupling (δ 7.6–8.2 ppm for enone protons). ¹³C NMR confirms carbonyl resonance at ~190 ppm .
  • IR : Strong C=O stretch at ~1650 cm⁻¹ and C=C (enone) at ~1600 cm⁻¹ .

Q. How is the antimicrobial activity of this compound evaluated?

Minimum Inhibitory Concentration (MIC) assays against bacterial/fungal strains (e.g., S. aureus, E. coli) are standard. For example, a dichloro analog showed moderate activity (MIC: 32–64 µg/mL) via broth microdilution .

Advanced Research Questions

Q. How do DFT calculations enhance understanding of electronic properties?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts:

  • HOMO-LUMO gaps : Correlate with experimental UV-Vis λmax (e.g., calculated 365 nm vs. observed 370 nm) .
  • Electrostatic potential maps : Reveal electron-deficient enone regions, guiding reactivity predictions .
  • Nonlinear optical (NLO) properties : Hyperpolarizability (β) values indicate potential for NLO applications when μβ > 1x10⁻³⁰ esu .

Q. What methodologies resolve discrepancies between experimental and theoretical structural data?

  • Basis set optimization : Use larger basis sets (e.g., def2-TZVP) to improve bond-length accuracy.
  • Solvent effects : Include polarizable continuum models (PCM) for UV-Vis predictions.
  • XRD refinement : Address thermal motion artifacts via Hirshfeld surface analysis .

Q. How do substituents influence biological activity?

  • Electron-withdrawing groups (e.g., Cl, F) enhance antimicrobial activity by increasing electrophilicity. For example, 2,6-dichloro analogs show higher activity than mono-halogenated derivatives .
  • Methoxy groups : Improve solubility and membrane permeability via H-bonding interactions .

Q. What strategies optimize crystal packing for nonlinear optical applications?

  • Non-centrosymmetric crystallization : Achieved via bulky substituents (e.g., 4-methoxyphenyl) disrupting symmetry.
  • Second-harmonic generation (SHG) : Measured using Kurtz-Perry powder technique; values > 1x urea indicate NLO efficacy .

Methodological Recommendations

  • Synthesis : Optimize reaction time (2–5 hours) and base concentration (10–15% KOH) to maximize yield .
  • Crystallography : Use SHELX-97 for structure refinement; deposit data in CCDC (e.g., CCDC 1988019) .
  • NLO Studies : Pair SHG measurements with Z-scan techniques to assess both second- and third-order effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-3-(2-Chloro-6-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
(2E)-3-(2-Chloro-6-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one

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